molecular formula C12H9FN4 B2612084 2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine CAS No. 1368386-57-5

2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine

Cat. No.: B2612084
CAS No.: 1368386-57-5
M. Wt: 228.23
InChI Key: QVMPAOGBARMJKJ-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorophenyl group enhances the compound’s pharmacokinetic properties, making it a valuable candidate for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the triazole ring or the fluorophenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine involves its interaction with specific molecular targets. It acts as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1 . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects. The pathways involved include modulation of inflammatory responses and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine is unique due to its specific fluorophenyl substitution, which enhances its pharmacokinetic properties and makes it a versatile compound for various applications in medicinal chemistry and drug development.

Properties

IUPAC Name

2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4/c13-9-3-1-2-8(6-9)12-15-11-5-4-10(14)7-17(11)16-12/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMPAOGBARMJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C=C(C=CC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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